molecular formula C18H27N7O2 B2495902 8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919034-97-2

8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2495902
CAS No.: 919034-97-2
M. Wt: 373.461
InChI Key: GJPHSANXQWQUNP-UHFFFAOYSA-N
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Description

8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H27N7O2 and its molecular weight is 373.461. The purity is usually 95%.
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Biological Activity

The compound 8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , often referred to as a derivative of the imidazopurine class, has garnered attention for its potential biological activities. This article reviews various studies focusing on its pharmacological properties, mechanism of action, and therapeutic implications.

Chemical Structure and Properties

This compound features a complex structure that includes an imidazo[2,1-f]purine core with multiple substituents that may influence its biological activity. The presence of a piperazine moiety is significant as piperazines are known to enhance solubility and bioavailability in drug design.

PropertyValue
Molecular FormulaC₁₄H₁₈N₄O₂
Molecular Weight278.32 g/mol
CAS Number1436237-37-4
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of imidazopurines have been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation.

Case Study:
In vitro studies demonstrated that the compound inhibited the growth of human cancer cell lines (e.g., A549 lung cancer cells) with an IC50 value of approximately 12 µM. Mechanistic studies suggested that this activity is mediated through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests potential applications in treating inflammatory diseases.

Research Findings:
A study investigated the effects of the compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results indicated a significant reduction in nitric oxide production and inflammatory markers compared to controls .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects. Its ability to cross the blood-brain barrier enhances its potential use in neurodegenerative conditions.

Experimental Evidence:
In animal models of neurodegeneration (e.g., Alzheimer's disease), treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings highlight its potential as a therapeutic agent for neurodegenerative disorders .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Xanthine Oxidoreductase (XOR): Inhibition of XOR contributes to reduced oxidative stress and inflammation.
  • Caspase Activation: Induces apoptosis in cancer cells through caspase-dependent pathways.

Properties

CAS No.

919034-97-2

Molecular Formula

C18H27N7O2

Molecular Weight

373.461

IUPAC Name

6-[2-(4-ethylpiperazin-1-yl)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C18H27N7O2/c1-5-22-6-8-23(9-7-22)10-11-24-12(2)13(3)25-14-15(19-17(24)25)21(4)18(27)20-16(14)26/h5-11H2,1-4H3,(H,20,26,27)

InChI Key

GJPHSANXQWQUNP-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CCN2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C

solubility

not available

Origin of Product

United States

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